molecular formula C16H19BrN2OS B1677870 Pifithrin-alpha CAS No. 63208-82-2

Pifithrin-alpha

Cat. No. B1677870
CAS RN: 63208-82-2
M. Wt: 367.3 g/mol
InChI Key: HAGVCKULCLQGRF-UHFFFAOYSA-N
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Description

Pifithrin-alpha, also known as PFT-α, is a chemical inhibitor of p53 . It is an off-white colored compound with a molecular weight of 367.30 . It is a reversible inhibitor of p53-mediated apoptosis and p53-dependent gene transcription such as cyclin G, p21/waf1, and mdm2 expression .


Synthesis Analysis

PFT-α has been reported to be unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . Both compounds showed limited solubility with PFT-α precipitating out of tissue culture medium at concentrations greater than 30 μmol/L .


Molecular Structure Analysis

The molecular formula of Pifithrin-alpha is C16H18N2OS . Its CAS Number is 63208-82-2 .


Chemical Reactions Analysis

Pifithrin-α has been reported to inhibit p53 function and protect against a variety of genotoxic agents .


Physical And Chemical Properties Analysis

Pifithrin-alpha has a molecular weight of 367.30 . It is soluble in DMSO up to 20 mg/mL . Its melting point is 192.1-192.5 °C . It is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β .

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Cancer Research .
  • Summary of the Application: Pifithrin-alpha (PFT-α) has been reported to inhibit p53 function and protect against a variety of genotoxic agents . It’s being evaluated for its ability to inhibit p53 function in two wild-type p53 human tumor cell lines .
  • Methods of Application: The study involved in vitro testing towards two human wild-type p53–expressing tumor cell lines, A2780 ovarian and HCT116 colon . The IC 50 values for both cell lines were 21.3 ± 8.1 μmol/L for PFT-α and 90.3 ± 15.5 μmol/L for PFT-β .
  • Results or Outcomes: There was no evidence of protection by clonogenic assay with either compound in combination with ionizing radiation . Neither compound had any effect on p53, p21, or MDM-2 protein expression following ionizing radiation exposure .

Application in Chemotherapy

  • Specific Scientific Field: Chemotherapy .
  • Summary of the Application: Pifithrin-alpha (PFTa) is a chemical compound that inhibits p53-dependent apoptosis . It’s currently being evaluated in pre-clinical trials for its ability to alleviate the side effects of chemotherapy .
  • Methods of Application: The study hypothesized that PFTa may act as an AhR (aryl hydrocarbon receptor) ligand . Activation of AhR results in translocation to the nucleus, dimerization to its DNA-binding partner (ARNT), and regulation of gene transcription .
  • Results or Outcomes: The study characterized PFTa as a potent AhR agonist by demonstrating that PFTa is able to activate gene expression through the CYP1A1 gene promoter as well as DREs, induce expression of CYP1A1, induce DNA binding by AhR/ARNT, as well as competitively displace [3H]TCDD from AhR .

Safety And Hazards

Pifithrin-alpha should be handled with personal protective equipment/face protection . It should be stored in a well-ventilated area and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGVCKULCLQGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432994
Record name Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pifithrin-alpha

CAS RN

63208-82-2
Record name Pifithrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63208-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pifithrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFITHRIN-.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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